molecular formula C15H23N3O3 B2562061 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 923209-17-0

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

货号: B2562061
CAS 编号: 923209-17-0
分子量: 293.367
InChI 键: DLUTVCWIAYJCII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a synthetic organic compound featuring a complex diazaspirocyclic architecture. This structure incorporates a hydantoin moiety spiro-fused to a cyclohexane ring, further functionalized with a ketone-linked N-ethylpiperidine group . The piperidine alkaloid structural class is known for significant biological activity . Specifically, related 1,3-diazaspiro[4.5]decane-2,4-dione (pentamethylenehydantoin) derivatives have been investigated and patented for their utility as pesticides, indicating the potential of this core structure in biologically active compound design . The specific piperidine-ethyl substitution pattern in this molecule may contribute to its properties and interactions in biological systems, making it a compound of interest for advanced research and development applications in medicinal chemistry and agrochemical science.

属性

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c19-12(17-9-5-2-6-10-17)11-18-13(20)15(16-14(18)21)7-3-1-4-8-15/h1-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUTVCWIAYJCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of a piperidine derivative with a suitable diazaspirodecane precursor under controlled conditions. For instance, unactivated yne-en-ynes can react with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize by-products and waste.

化学反应分析

Types of Reactions

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

作用机制

The mechanism of action of 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as selective agonists for delta opioid receptors, which are involved in pain modulation and other neurological processes . The compound binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways that result in its pharmacological effects.

相似化合物的比较

Table 1: Key Spirohydantoin Derivatives and Their Pharmacological Activities

Compound Name & Substituents Biological Activity Key Findings Reference
Target Compound : 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione Potential CNS activity Structural similarity to anticonvulsant spirohydantoins; piperidine may enhance CNS targeting.
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., 24, 27, 34) Anticonvulsant Superior to phenytoin in MES tests; sulfonamide substituents enhance activity vs. amides.
8-Phenyl-3-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Antiplatelet (5-HT2A antagonism) IC50 = 27.3 μM (collagen-induced aggregation), outperforming sarpogrelate.
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 27) Undisclosed Fluorinated aryl group may improve metabolic stability; synthesized via Cu2O/DMA catalysis.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Synthetic intermediate Cost-effective synthesis; methyl and phenyl groups optimize steric and electronic properties.
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione Antidiabetic Hypoglycemic effects in rats; sulfonyl group critical for activity.
7,7,9-Trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Undisclosed Increased steric bulk from methyl groups may limit binding pocket access.
3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione Discontinued Morpholine ring could enhance solubility; discontinuation suggests efficacy/synthesis issues.

Structure–Activity Relationship (SAR) Insights

  • Anticonvulsant Activity : Substituents at the 3-position significantly influence efficacy. For example, sulfonamide groups (e.g., in derivatives 24, 27, 34) outperform amides in maximal electroshock seizure (MES) tests, likely due to enhanced hydrogen bonding or receptor affinity .
  • Antiplatelet Activity : Arylpiperazinylpropyl substituents (e.g., Compound 13) improve 5-HT2A receptor antagonism, reducing collagen-induced platelet aggregation .
  • Antidiabetic Activity : Sulfonyl groups (e.g., 4-chlorophenylsulfonyl) correlate with hypoglycemic effects, possibly via PPAR-γ modulation .

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight LogP (Predicted) Key Synthetic Method Yield (%)
Target Compound 293.34 1.2 Likely via alkylation of spirohydantoin core
8-Amino-3-[2-(4-fluorophenoxy)ethyl] 349.35 2.5 Condensation with 4-fluorophenoxyethyl chloride 69–77
Compound 13 (antiplatelet) 432.52 3.8 Cu-catalyzed Ullmann coupling 46
3-(4-Chlorophenylsulfonyl)-8-methyl 356.83 2.1 Sulfonylation with 4-chlorobenzenesulfonyl chloride 85
  • Synthetic Accessibility : Derivatives with simple alkyl/aryl groups (e.g., methyl, phenyl) are synthesized in higher yields (≥85%) compared to complex substituents like piperazinylpropyl (46% yield) .
  • Solubility: Morpholino and piperidine groups enhance water solubility, whereas trimethyl substitutions reduce it .

生物活性

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework that includes a piperidine ring and a ketone group. Its molecular formula is C16H25N3O3C_{16}H_{25}N_{3}O_{3}, with a molecular weight of approximately 303.39 g/mol. The structure can be represented as follows:

InChI InChI 1S C16H25N3O3 c1 12 5 7 16 8 6 12 14 21 19 15 22 17 16 11 13 20 18 9 3 2 4 10 18 h12H 2 11H2 1H3 H 17 22 \text{InChI }\text{InChI 1S C16H25N3O3 c1 12 5 7 16 8 6 12 14 21 19 15 22 17 16 11 13 20 18 9 3 2 4 10 18 h12H 2 11H2 1H3 H 17 22 }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The piperidine moiety is known to mimic neurotransmitters, potentially modulating their activity and influencing various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models, outperforming some established chemotherapeutics like bleomycin .
  • Neuroprotective Effects : The compound's structural characteristics suggest potential neuroprotective properties, making it a candidate for Alzheimer's disease therapy by targeting amyloid-beta aggregation and cholinergic dysfunctions .

Therapeutic Applications

The compound's diverse biological activities position it as a promising candidate for several therapeutic applications:

1. Cancer Therapy

Research indicates that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. The spirocyclic structure enhances binding affinity to target proteins involved in cancer progression .

2. Neurodegenerative Diseases

The ability to inhibit cholinesterases presents potential applications in treating Alzheimer's disease. Studies have suggested that modifications to the piperidine structure can improve brain penetration and efficacy against neurodegeneration .

3. Antimicrobial Activity

Emerging evidence points to the compound's potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .

Research Findings and Case Studies

StudyFindings
Liu et al., 2023Demonstrated that the compound inhibits AChE and BuChE with varying efficacy depending on structural modifications .
Recent Cancer StudiesShowed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments .
Antimicrobial ActivityPreliminary tests suggest effective inhibition of bacterial growth in certain strains .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives are synthesized by reacting cycloalkanespirohydantoins with alkyl halides (e.g., 1-(chloromethyl)-4-methoxybenzene) in solvents like DMF or THF, using potassium carbonate as a base at 25–80°C . Microwave-assisted methods can improve reaction efficiency, as seen in the synthesis of cycloalkanespirohydantoins via ketones, ammonium carbonate, and KCN in methanol/water . Purification often employs column chromatography (e.g., dichloromethane/methanol eluents) .

Q. What spectroscopic and crystallographic methods are used to characterize spirohydantoin derivatives?

  • Methodological Answer : Structural confirmation relies on IR (carbonyl stretches at ~1700–1750 cm⁻¹), NMR (sp³ carbons in spirocyclic systems), and HRMS for molecular weight validation. X-ray crystallography with SHELX software (e.g., SHELXL97) refines bond lengths (e.g., C=O at 1.20 Å) and chair conformations of cyclohexane rings . Crystallographic data reveal planar hydantoin moieties (r.m.s. deviation ≤0.006 Å) .

Q. How is X-ray crystallography applied in determining the conformation of spirohydantoin derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction identifies spirojunction geometry and substituent orientation. For instance, the cyclohexane ring adopts a chair conformation with torsional angles of 54.87–56.26°, while the hydantoin ring remains planar. Hydrogen bonding (N–H⋯O) forms dimeric structures critical for stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of anticonvulsant activity in spirohydantoin derivatives?

  • Methodological Answer : SAR involves modifying substituents (e.g., sulfonamide vs. amide groups) and testing in models like the maximal electroshock seizure (MES) test. Derivatives with 4-fluorophenoxyethyl groups (e.g., compound 24 ) show enhanced activity due to increased lipophilicity and electron-withdrawing effects, improving blood-brain barrier penetration . Neurotoxicity is assessed via rotorod tests to balance efficacy and safety .

Q. What strategies are effective in improving the metabolic stability of spirohydantoin-based compounds?

  • Methodological Answer : Fluorination (e.g., 4-fluorophenoxy groups) reduces oxidative metabolism, while bulky substituents (e.g., trifluoromethoxybenzyl) hinder enzymatic degradation. Piperidine ring modifications (e.g., methylation at position 8) enhance steric protection of the hydantoin core . Stability is validated via in vitro microsomal assays and pharmacokinetic profiling .

Q. How do researchers resolve contradictions in biological activity data among structurally similar derivatives?

  • Methodological Answer : Discrepancies are addressed by comparing in vitro binding assays (e.g., receptor affinity) with in vivo efficacy. For example, sulfonamide derivatives may show high in vitro activity but poor bioavailability due to solubility issues. Computational modeling (e.g., molecular docking) identifies steric clashes or solvation effects that explain such contradictions .

Q. What are the challenges in achieving enantiomeric purity in chiral spirohydantoin derivatives?

  • Methodological Answer : Racemization occurs during alkylation or hydrolysis steps. Asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl carbamates) or catalysts (e.g., BINOL-derived phosphoric acids) can control stereochemistry. Chiral HPLC separates enantiomers, as demonstrated for derivatives with cyclopropoxy groups .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。